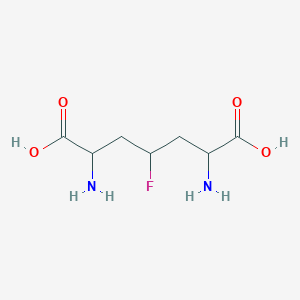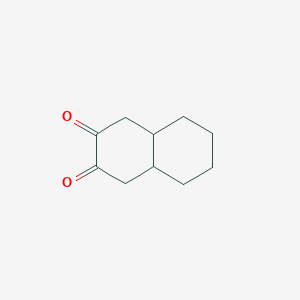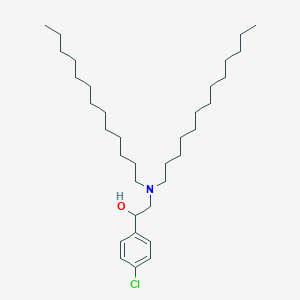
(3-Methylpentan-2-ylideneamino)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpentan-2-ylideneamino)thiourea is an organosulfur compound with the molecular formula C7H15N3S. It is a derivative of thiourea, characterized by the presence of a thiourea group attached to a 3-methylpentan-2-ylideneamino moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-ylideneamino)thiourea typically involves the reaction of 3-methylpentan-2-ylideneamine with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
(3-Methylpentan-2-ylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiourea compounds .
科学的研究の応用
(3-Methylpentan-2-ylideneamino)thiourea has several scientific research applications:
作用機序
The mechanism of action of (3-Methylpentan-2-ylideneamino)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Thiourea: The parent compound, thiourea, shares similar structural features but lacks the 3-methylpentan-2-ylideneamino moiety.
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds have similar thiourea groups but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
(3-Methylpentan-2-ylideneamino)thiourea is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
6318-50-9 |
|---|---|
分子式 |
C7H15N3S |
分子量 |
173.28 g/mol |
IUPAC名 |
(3-methylpentan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c1-4-5(2)6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11) |
InChIキー |
UNNYJSFTDNGZQP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=NNC(=S)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
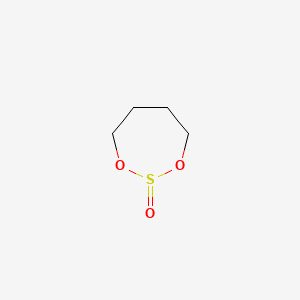
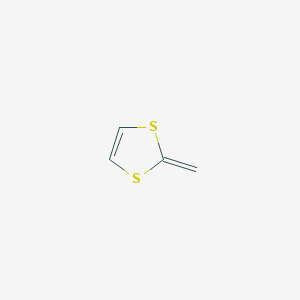
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)

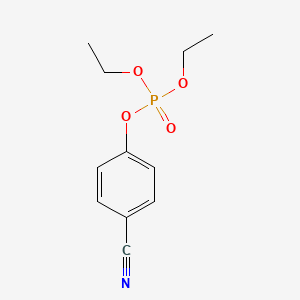
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
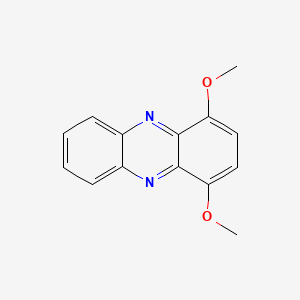
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
